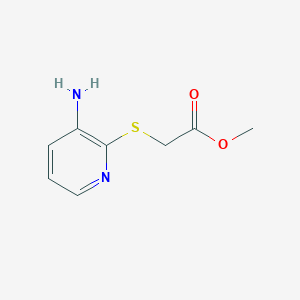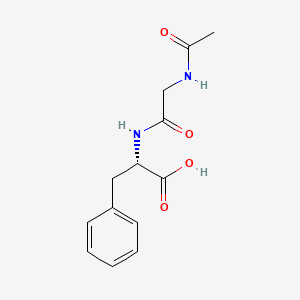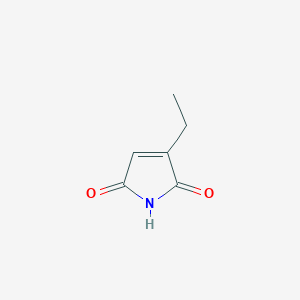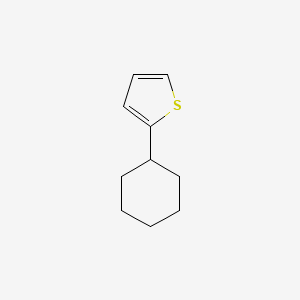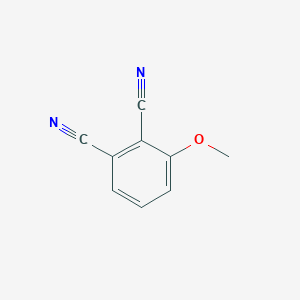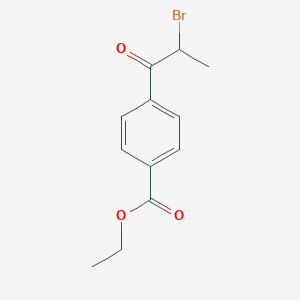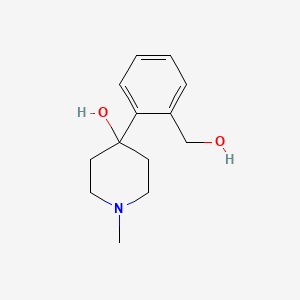
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a hydroxymethyl group and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(hydroxymethyl)benzaldehyde with 1-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(2-carboxyphenyl)-1-methylpiperidin-4-ol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the piperidine ring play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Hydroxymethyl)phenyl)piperidine
- 1-Methyl-4-(2-(hydroxymethyl)phenyl)piperidine
Uniqueness
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol is unique due to the presence of both a hydroxymethyl group and a phenyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61600-09-7 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C13H19NO2/c1-14-8-6-13(16,7-9-14)12-5-3-2-4-11(12)10-15/h2-5,15-16H,6-10H2,1H3 |
InChI Key |
LQNFAGZUHQSKFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2CO)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-](/img/structure/B8648968.png)
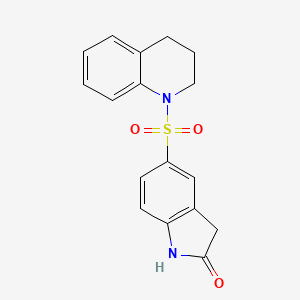
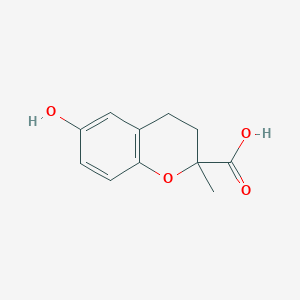
![6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B8649006.png)
![5-[4-(Dimethylamino)benzoyl]-4-methyl-1,3-thiazol-2(3H)-one](/img/structure/B8649014.png)
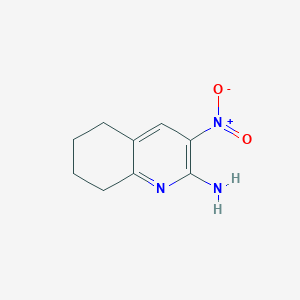
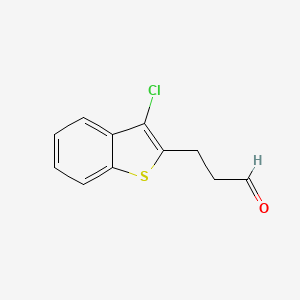
![Phosphonium, [[3-(methoxycarbonyl)phenyl]methyl]triphenyl-, bromide](/img/structure/B8649028.png)
